molecular formula C12H12N2O3 B3845420 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone

2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone

Cat. No. B3845420
M. Wt: 232.23 g/mol
InChI Key: LQMYOKCSKXMSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone, also known as PDP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is not fully understood. However, it has been proposed that 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone may exert its therapeutic effects through the inhibition of oxidative stress and inflammation. 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been found to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One potential direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone and its potential therapeutic applications.

Scientific Research Applications

2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been found to exhibit various therapeutic applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-benzyl-5-hydroxy-4-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-10(15)7-13-14(12(11)16)8-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMYOKCSKXMSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN(C1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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